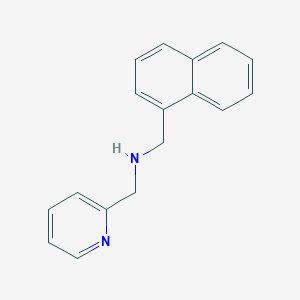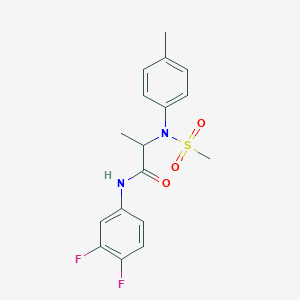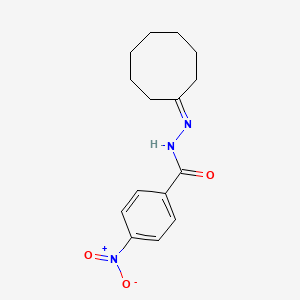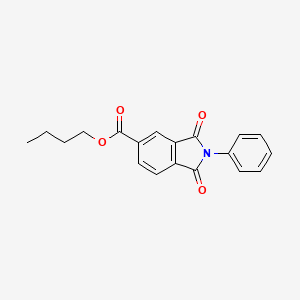
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide: is a complex organic compound characterized by the presence of an isochromenylmethyl group attached to a dinitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide typically involves a multi-step process:
Formation of the Isochromenylmethyl Intermediate:
Nitration of Benzamide:
Coupling Reaction:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in various organic transformations.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmacophore for the development of new therapeutic agents.
Industry:
- Potential applications in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its nitro and amide functional groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-methoxybenzamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)benzenesulfonamide
Comparison:
- N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups on the benzamide ring, which can significantly influence its reactivity and biological activity compared to similar compounds with different substituents.
- The presence of the isochromenylmethyl group provides a distinct structural feature that can affect the compound’s overall properties, such as solubility and stability.
Propiedades
Fórmula molecular |
C17H15N3O6 |
|---|---|
Peso molecular |
357.32 g/mol |
Nombre IUPAC |
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H15N3O6/c21-17(12-7-13(19(22)23)9-14(8-12)20(24)25)18-10-16-15-4-2-1-3-11(15)5-6-26-16/h1-4,7-9,16H,5-6,10H2,(H,18,21) |
Clave InChI |
AGLICLBPFOMWMR-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C2=CC=CC=C21)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Chlorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea](/img/structure/B12486787.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)
![N,N-diethyl-4-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}benzamide](/img/structure/B12486809.png)
![(3-chlorophenyl)[3-(4-chlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B12486811.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)
![5-bromo-2-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12486854.png)


![4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
